![molecular formula C12H21NO4 B1354504 (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 161468-28-6](/img/structure/B1354504.png)
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol” is a chemical substance with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Synthesis methods can vary widely depending on the desired yield, purity, and other factors. It’s recommended to consult a specialized chemical database or a chemist for detailed synthesis procedures.Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its composition, structure, and the arrangement of atoms. Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound. This type of analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry simulations2.Chemical Reactions Analysis
Chemical reactions analysis involves understanding how a compound reacts with other substances. Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound. This type of analysis often involves studying the compound under various conditions and with different reactants3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its phase, melting point, boiling point, density, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound. These properties can often be found in chemical databases or determined through laboratory analysis5.Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of polyketide spiroketals, demonstrating high stereo- and enantioselectivity. Such spiroketals have potential applications in pharmaceuticals due to their complex structure and biological activity (Meilert, Pettit, & Vogel, 2004).
Conformation and Optical Properties : Studies on similar molecules have been conducted to understand their conformation, optical properties, and absolute configuration. These findings are essential in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).
Catalysis and Chemical Reactions
Catalytic Hydrogenation : The compound's structure has been explored in catalytic hydrogenation studies. These investigations are crucial for developing new catalytic methods in organic synthesis, potentially leading to more efficient and sustainable chemical processes (Sukhorukov et al., 2008).
Ring Opening Reactions : Research on ring opening reactions involving similar structures has been conducted, contributing to a better understanding of reaction mechanisms in organic chemistry. This knowledge can be applied in the synthesis of new compounds with potential applications in various industries (Šafár̆ et al., 2000).
Bioactive Properties
- Nematicidal and Antifungal Properties : Hybrid heterocyclic compounds structurally related to the query molecule have shown significant nematicidal activity against certain nematodes and exhibited antifungal properties. These findings could lead to the development of new agrochemicals (Srinivas et al., 2017).
Computational Studies
- Molecular Dynamics Simulations : Computational studies, including molecular dynamics simulations and quantum chemical calculations, have been performed on similar molecules. These studies help in understanding the adsorption behavior and chemical reactivity, which can be applied in corrosion inhibition and material science (Koulou et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks to health and the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound. This type of information is typically available in Material Safety Data Sheets (MSDS) or similar safety documents6.
Zukünftige Richtungen
The future directions of research on a compound can involve exploring its potential uses, improving its synthesis methods, or studying its properties in more detail. Unfortunately, I couldn’t find specific information on the future directions of research on this compound1.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or a trusted source for specific scientific or technical inquiries.
Eigenschaften
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-(pyrrolidin-1-ylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2)16-10-9(14)8(15-11(10)17-12)7-13-5-3-4-6-13/h8-11,14H,3-7H2,1-2H3/t8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCODKLYVALCUOA-LMLFDSFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCCC3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,6S,6aR)-2,2-Dimethyl-5-(pyrrolidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
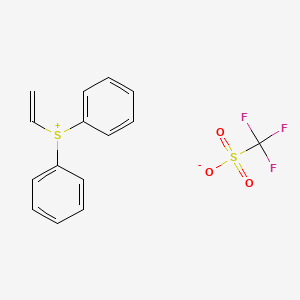
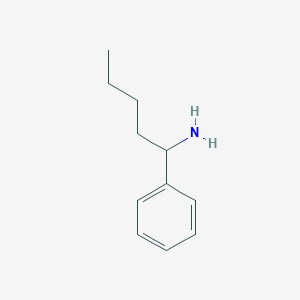
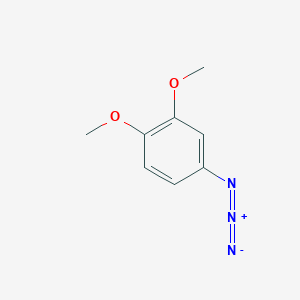
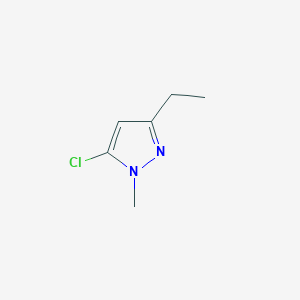
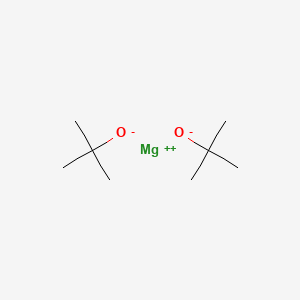
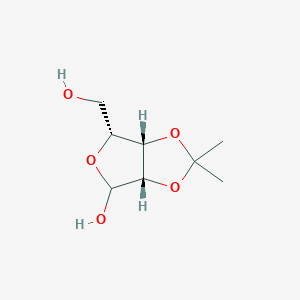
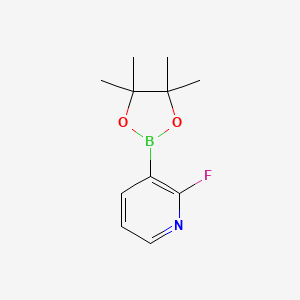
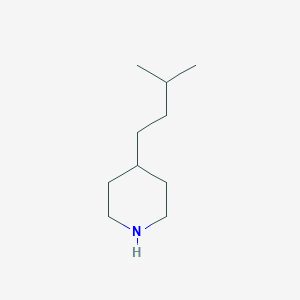
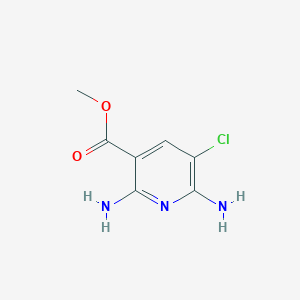
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)
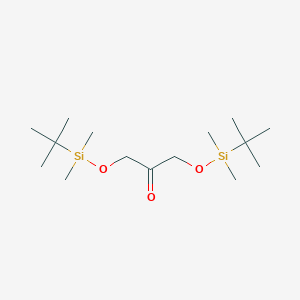
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)
